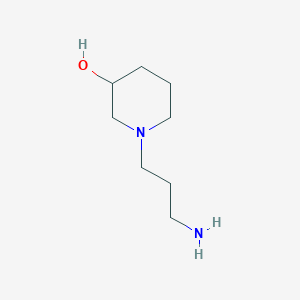
2,4-Dichloro-6-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-phenylquinazoline is a type of quinazoline, a class of organic compounds that are bicyclic, containing a benzene ring fused to a pyrimidine ring . Quinazolines have been the subject of considerable interest due to their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted significant attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For instance, new phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-phenylquinazoline is characterized by the presence of two chlorine atoms, a phenyl group, and a quinazoline core . The InChI code for this compound is1S/C14H8Cl2N2/c15-10-6-7-12-11 (8-10)13 (18-14 (16)17-12)9-4-2-1-3-5-9/h1-8H .
Scientific Research Applications
Anticancer Properties
2,4-Dichloro-6-phenylquinazoline exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, cervical, and ovarian cancer cells. In vitro studies have demonstrated its antiproliferative activity against these cell lines . Further research is needed to understand its mechanism of action and potential clinical applications.
Antibacterial Activity
Quinazolines, including 2,4-Dichloro-6-phenylquinazoline, have shown antibacterial properties. These compounds could be explored as novel antibiotics to combat drug-resistant bacterial strains. Researchers have investigated their efficacy against different bacterial species, emphasizing the need for new antibacterial agents .
Anti-Inflammatory Effects
The quinazoline scaffold has been associated with anti-inflammatory activity. Although specific studies on 2,4-Dichloro-6-phenylquinazoline are limited, its structural similarity to other anti-inflammatory quinazolines suggests potential in modulating inflammatory pathways .
Anticonvulsant Potential
Quinazolinones, including derivatives of 2,4-Dichloro-6-phenylquinazoline, have demonstrated anticonvulsant effects. These compounds may be relevant in the treatment of epilepsy and related disorders .
Antifungal Activity
While research on 2,4-Dichloro-6-phenylquinazoline’s antifungal properties is scarce, quinazolines as a class have shown activity against fungal pathogens. Investigating this compound’s efficacy against specific fungal strains could provide valuable insights .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of quinazoline derivatives, including 2,4-Dichloro-6-phenylquinazoline, is crucial for drug design. Medicinal chemists have explored various substitutions on the quinazoline scaffold to optimize pharmacological properties .
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been used as anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, anticonvulsant, and many other uses . The specific targets can vary depending on the biological activity exhibited.
Mode of Action
Quinazoline derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2,4-dichloro-6-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)17-14(16)18-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYTTAUYMMLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192218-19-2 |
Source


|
| Record name | 2,4-dichloro-6-phenylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2430613.png)
![5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2430614.png)
![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]naphthalene](/img/structure/B2430615.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2430619.png)


![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)


